Enantiomeric Excess of α-Methyl-D-Aspartic Acid
While direct analytical data for the protected Boc derivative is not available, the differentiation can be inferred from the purity profile of its deprotected core, (R)-α-Methylaspartic acid (CAS 14603-76-0). Commercially available (R)-α-Methylaspartic acid is offered with a specified enantiomeric excess (ee) of 98% , in contrast to a lower, typical specification of 80% ee from other suppliers . This difference in chiral purity is significant, as the presence of the incorrect (S)-enantiomer (or L-form) can lead to diastereomer formation during peptide synthesis, complicating purification and potentially affecting biological assay results.
| Evidence Dimension | Enantiomeric Excess (ee) of α-Methylaspartic Acid Core |
|---|---|
| Target Compound Data | 98% ee (for the (R)-enantiomer core) |
| Comparator Or Baseline | 80% ee (for the (R)-enantiomer core from another supplier) |
| Quantified Difference | 18 percentage points higher enantiomeric purity |
| Conditions | Commercial supplier specifications for the unprotected amino acid, (R)-α-Methylaspartic acid |
Why This Matters
Higher enantiomeric excess of the starting material directly correlates with higher diastereomeric purity of the final peptide product, which is critical for obtaining reliable and reproducible biological data.
